4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3S/c1-26(2)32(29,30)19-8-6-16(7-9-19)21-25-20(15-24)22(31-21)28-12-10-27(11-13-28)18-5-3-4-17(23)14-18/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQDHVGKIWGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the cyano group. The final step involves the sulfonation of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with piperazine and sulfonamide groups exhibit significant antimicrobial properties. A study evaluated various derivatives of piperazine and found that they demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide | Staphylococcus aureus | ≤ 25 |
| 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-y}-N,N-dimethylbenzene-1-sulfonamide | Escherichia coli | ≤ 25 |
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds containing sulfonamide groups have been shown to inhibit the growth of cancer cells by interfering with metabolic pathways . In vitro studies demonstrated that the compound could induce apoptosis in certain cancer cell lines.
Neurological Applications
Piperazine derivatives are known for their effects on the central nervous system. The presence of the piperazine ring in this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Research indicates that modifications to piperazine can enhance binding affinity to serotonin receptors .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives based on the piperazine framework and tested their antimicrobial efficacy against clinical isolates. The compound exhibited superior activity compared to standard antibiotics like penicillin G and ciprofloxacin, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation, derivatives similar to the target compound were assessed for their anticancer properties against breast cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity, suggesting that the compound could be further developed as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the oxazole ring may contribute to the compound’s binding affinity. The cyano group and sulfonamide moiety also play roles in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Thiazol-Urea Derivatives ( and )
Compounds in and share the piperazine-thiazol/oxazole-aromatic substituent framework but differ in functional groups and core heterocycles. Key examples include:
Table 1: Comparison with Thiazol-Urea and Piperazine Derivatives
Key Observations:
- Core Heterocycle: The target compound’s oxazole core distinguishes it from thiazol-based analogs (e.g., 2b, 10f) and quinolone derivatives (ND-7).
- Functional Groups : The target’s sulfonamide group contrasts with urea (2b, 10f) or carboxylic acid (ND-7) moieties. Sulfonamides typically enhance metabolic stability and solubility compared to ureas .
Comparison with Oxazole-Based Sulfonamide Derivatives ()
lists 5-(4-benzylpiperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (D434-0736) , which shares the oxazole-sulfonamide framework but replaces the 3-chlorophenylpiperazine with a benzylpiperidine group.
Table 2: Oxazole-Sulfonamide Derivatives
Key Observations:
- Bulkiness: D434-0736’s benzylpiperidine and pyrrolidine-sulfonamide groups increase molecular weight (476.6 vs.
- Electron Effects: The cyano group on the oxazole ring in both compounds may enhance electrophilicity, influencing reactivity in biological systems.
Research Findings and Implications
- Synthetic Efficiency : Yields for urea-thiazol analogs (70–93%) suggest robust synthetic routes, though data for the target compound’s synthesis are unavailable.
- Structural-Activity Relationships (SAR) :
- The 3-chlorophenylpiperazine moiety is critical for receptor interaction across analogs.
- Replacement of urea with sulfonamide (target compound) may improve pharmacokinetic properties.
Biological Activity
The compound 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article provides a comprehensive review of the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine moiety, which is often linked to various biological activities, including neuropharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the piperazine ring have shown effectiveness against Gram-positive and Gram-negative bacteria. The compound's sulfonamide group is particularly noted for its antibacterial properties.
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Escherichia coli | Weak to moderate |
| Staphylococcus aureus | Weak |
These findings suggest that the compound may have potential as an antibacterial agent, although further studies are required to quantify its efficacy against specific strains.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant for developing treatments for neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 2.14 ± 0.003 |
| Urease | Non-competitive | 0.63 ± 0.001 |
These results indicate a strong potential for the compound in treating conditions associated with cholinergic dysfunction and urea cycle disorders.
The biological activity of this compound is attributed to several mechanisms:
- Binding Affinity : The piperazine moiety enhances binding interactions with neurotransmitter receptors and enzymes.
- Structural Interactions : The oxazole ring contributes to the stability and reactivity of the compound, facilitating interactions with target biomolecules.
Molecular docking studies have demonstrated that the compound can effectively bind to active sites of target enzymes, suggesting a mechanism of competitive inhibition.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Antibacterial Properties : A study synthesized various piperazine derivatives and tested their antibacterial activity against multiple strains. Results showed that compounds with chlorophenyl substitutions had enhanced activity against resistant bacterial strains .
- Neuropharmacological Effects : Research into piperazine derivatives has indicated potential anxiolytic and antidepressant effects, likely due to their interaction with serotonin receptors .
- Enzyme Inhibition Studies : A comparative analysis of sulfonamide derivatives revealed significant enzyme inhibition capabilities, particularly in compounds featuring both sulfonamide and piperazine functionalities .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR are essential for verifying the piperazine ring (δ 2.5–3.5 ppm for N-CH2), oxazole protons (δ 6.5–7.5 ppm), and sulfonamide methyl groups (δ 3.0–3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and detects impurities. For example, a molecular ion at m/z ~500–520 is expected for this compound .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and identify degradation products .
How do structural modifications to the oxazole or sulfonamide moieties influence biological activity?
Q. Advanced Research Focus
- Oxazole modifications : Replacing the cyano group with a nitro or carboxy group reduces receptor binding affinity in dopamine D3 assays, as shown in structurally related compounds .
- Sulfonamide substitution : N,N-dimethyl groups enhance blood-brain barrier permeability compared to bulkier substituents (e.g., N-benzyl), as demonstrated in pharmacokinetic studies of similar sulfonamides .
- Piperazine positional isomerism : 3-Chlorophenyl substitution (vs. 2- or 4-chloro) on the piperazine ring maximizes selectivity for serotonin receptors (5-HT1A) in analogs .
Data Contradictions : Some studies report conflicting IC50 values for kinase inhibition, likely due to differences in assay conditions (e.g., ATP concentrations). Standardized protocols (e.g., Eurofins Panlabs assays) are recommended for cross-study comparisons .
What strategies address discrepancies in reported biological activity data?
Q. Advanced Research Focus
- Assay replication : Reproduce key experiments (e.g., enzyme inhibition) under identical buffer, pH, and temperature conditions. For example, variations in Mg2+ concentration (1–10 mM) can alter kinase inhibition results by >50% .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed activity, as seen in studies of analogous piperazine-sulfonamide hybrids .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) reconciles structural-activity relationships by predicting binding modes to targets like dopamine D3 receptors .
What challenges arise in pharmacokinetic (ADME) studies, and how can they be mitigated?
Q. Advanced Research Focus
- Low oral bioavailability : The compound’s high logP (~3.5) limits aqueous solubility. Formulation with cyclodextrins or lipid-based nanocarriers improves absorption in preclinical models .
- Hepatic metabolism : Cytochrome P450 (CYP3A4)-mediated N-demethylation of the sulfonamide group generates inactive metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life in rodent studies .
- Tissue distribution : PET imaging with radiolabeled analogs (e.g., 11C-labeled sulfonamide) quantifies brain penetration, a critical parameter for CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
